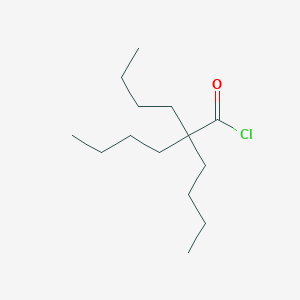![molecular formula C11H17N3O2 B14649963 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate CAS No. 51581-37-4](/img/structure/B14649963.png)
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is a chemical compound with the molecular formula C11H19N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a dimethylcarbamate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of 2-chloromethylpyridine with dimethylamine, followed by the introduction of a dimethylcarbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the carbamate ester can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Pyridostigmine: A related compound with a similar pyridine structure but different substituents, used as a medication for myasthenia gravis.
Neostigmine: Another similar compound with a carbamate ester, used as a cholinesterase inhibitor in medical applications.
Uniqueness: 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
51581-37-4 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
WXYQYMVOZOPOKF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC=N1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



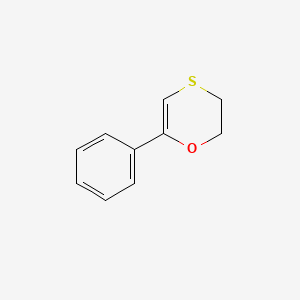

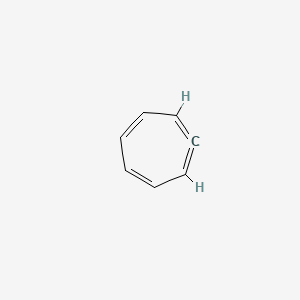
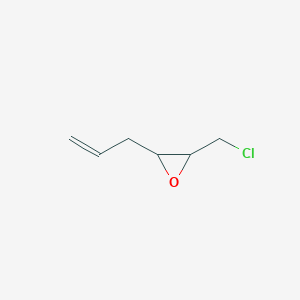

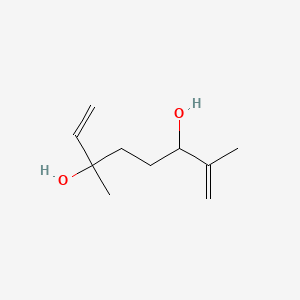



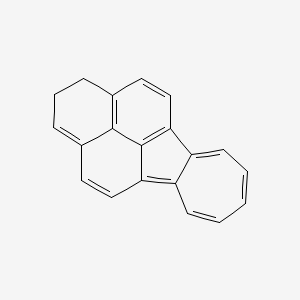
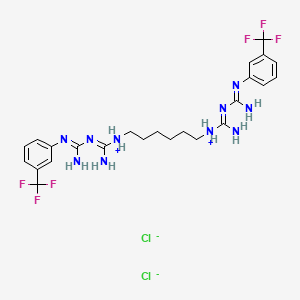
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
